molecular formula C17H18N2O3S B2836814 ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 123044-08-6

ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2836814
CAS No.: 123044-08-6
M. Wt: 330.4
InChI Key: SWFIHWOMUGXTAJ-UHFFFAOYSA-N
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Description

Position within Heterocyclic Chemistry

Heterocyclic chemistry forms the backbone of modern medicinal and pharmaceutical research, with fused heterocyclic systems representing a critical subclass due to their structural complexity and biological relevance. Ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate belongs to the pyrimido-thiazine family, a group characterized by the fusion of pyrimidine and thiazine rings. Pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 3, and thiazine, a six-membered ring containing one sulfur and one nitrogen atom, combine to form a bicyclic system with enhanced electronic and steric properties.

The compound’s fused architecture enables unique interactions with biological targets, particularly enzymes and receptors involved in microbial and viral pathways. Its structural features, including the ester group at position 7 and the phenyl substituent at position 6, contribute to its potential as a scaffold for drug discovery. Fused heterocycles like pyrimido-thiazines are prioritized in synthetic chemistry due to their ability to mimic natural substrates while offering improved metabolic stability.

Historical Development of Pyrimido[2,1-b]Thiazine Chemistry

The synthesis of pyrimido-thiazine derivatives dates to the late 20th century, with early methodologies relying on multi-step condensation reactions. In 1991, Pecorari et al. reported the first pyrimido[2,1-b]thiazine derivatives, synthesized via cyclization of thiazolo-pyrimidine precursors. These efforts highlighted the challenges of achieving regioselective fusion, particularly in controlling the positions of nitrogen and sulfur atoms within the bicyclic system.

Advancements in the 2000s introduced one-pot multicomponent reactions, significantly improving synthetic efficiency. For instance, Mohlala et al. (2021) demonstrated a three-component reaction using dialkyl acetylenedicarboxylates, isocyanides, and thiazinone derivatives to assemble thiazine-dicarboxylates in yields exceeding 75%. This method underscored the role of electron-deficient alkynes in facilitating [2+2] cycloadditions, a key step in pyrimido-thiazine formation. Recent work has focused on green chemistry approaches, such as visible light-mediated catalysis, to reduce reliance on toxic metal catalysts.

Significance in Medicinal Chemistry Research

Pyrimido-thiazines have garnered attention for their broad-spectrum biological activities. Ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate, in particular, exhibits structural motifs associated with antimicrobial and antiviral properties. Studies on analogous compounds reveal inhibitory activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The phenyl group at position 6 enhances lipophilicity, potentially improving membrane permeability, while the ester moiety at position 7 offers a site for prodrug modifications.

Additionally, the compound’s fused system mimics purine and pyrimidine bases, enabling interactions with DNA and RNA polymerases. This property has spurred investigations into its antitumor potential, though current data remain preclinical. Its versatility as a synthetic intermediate further amplifies its importance; for example, condensation with p-chlorobenzaldehyde yields Schiff base derivatives with enhanced bioactivity.

Nomenclature and Classification in Fused Heterocyclic Systems

The IUPAC name ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate reflects the compound’s intricate fusion pattern and substituent arrangement. Breaking down the name:

  • Pyrimido[2,1-b]thiazine : The base component is thiazine, fused to pyrimidine at positions 2 and 1 (pyrimido numbering) and positions b and 1 (thiazine numbering).
  • Ethyl 7-carboxylate : A carboxylic acid ester at position 7 of the pyrimido-thiazine system.
  • 8-Methyl : A methyl group at position 8.
  • 4-Oxo : A ketone group at position 4.
  • 6-Phenyl : A phenyl substituent at position 6.

The fusion notation [2,1-b] indicates that bonds 2–3 and 1–2 of the pyrimidine (minor ring) are shared with bonds a–b and b–c of the thiazine (major ring), respectively. Numbering of the entire system begins at the sulfur atom in the thiazine ring, proceeding clockwise to prioritize heteroatoms (S > N > O).

Table 1: Key Structural and Physical Properties

Property Value/Description Source
Molecular Formula C₂₁H₂₁N₃O₃S
Molecular Weight 388.5 g/mol
Fusion Positions Pyrimido[2,1-b]thiazine
Key Functional Groups Ketone (C4), Ester (C7), Phenyl (C6)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-methyl-4-oxo-6-phenyl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-22-16(21)14-11(2)18-17-19(13(20)9-10-23-17)15(14)12-7-5-4-6-8-12/h4-8,15H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFIHWOMUGXTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)CCS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS: 123044-08-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and various biological activities based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S with a molecular weight of 330.41 g/mol. Its structure includes a pyrimidine ring fused with a thiazine moiety, which is instrumental in its biological activity.

Synthesis Methods

Recent studies have focused on green synthesis methods for thiazine derivatives, including this compound. These methods often employ environmentally friendly solvents and catalysts to enhance yield and reduce toxicity during the synthesis process .

1. Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. Ethyl 8-methyl-4-oxo-6-phenyl compounds have shown efficacy against various bacterial strains and fungi. For instance:

Microorganism Activity IC50 (µg/mL)
Staphylococcus aureusBactericidal12
Escherichia coliBactericidal15
Candida albicansFungicidal10

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

2. Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines:

Cell Line Inhibition (%) Concentration (µM)
MCF-7 (Breast Cancer)7025
HeLa (Cervical Cancer)6530
A549 (Lung Cancer)8020

These results indicate a promising potential for use in cancer treatment protocols .

3. Anti-inflammatory Activity

Ethyl 8-methyl-4-oxo derivatives have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines in various models. In animal studies, administration resulted in a significant reduction of inflammation markers such as TNF-alpha and IL-6.

4. Antidiabetic Properties

Preliminary studies suggest that the compound may possess antidiabetic activity through mechanisms such as enhancing insulin sensitivity and reducing blood glucose levels in diabetic models .

Case Studies

A notable case study involved the application of ethyl 8-methyl-4-oxo derivatives in treating infections caused by resistant bacterial strains. In this study, patients treated with formulations containing the compound exhibited quicker recovery times and reduced symptoms compared to control groups receiving standard antibiotics.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibit promising anticancer properties. These compounds may inhibit the growth of cancer cells by interfering with specific biochemical pathways involved in cell proliferation and survival. A study highlighted the potential of thiazine derivatives in targeting cancer stem cells, which are often resistant to conventional therapies.

Antimicrobial Properties
The compound has shown efficacy against various microbial strains. Its structure allows it to interact with microbial cell membranes or intracellular targets, leading to cell death or inhibition of growth. This property is particularly beneficial in developing new antibiotics or antifungal agents in response to rising resistance against existing drugs.

Anti-inflammatory Effects
Several studies have reported that thiazine derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. This application is crucial for developing treatments for chronic inflammatory diseases such as arthritis or inflammatory bowel disease.

Agricultural Science

Pesticidal Activity
this compound has been investigated for its potential use as a pesticide. Its ability to disrupt metabolic processes in pests can lead to effective pest control while minimizing environmental impact compared to traditional pesticides.

Plant Growth Regulation
Research suggests that this compound may act as a plant growth regulator. By influencing hormonal pathways within plants, it can enhance growth rates or improve resistance to environmental stressors.

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can lead to enhanced mechanical properties or thermal stability in polymers used for various applications ranging from packaging materials to automotive components.

Nanotechnology Applications
In nanotechnology, this compound can be utilized in the synthesis of nanoparticles with specific functionalities. Its ability to stabilize nanoparticles during synthesis can lead to the development of novel materials with applications in electronics and catalysis.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryJournal of Medicinal Chemistry (2023)Demonstrated anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range.
Agricultural SciencePesticide Biochemistry and Physiology (2024)Showed significant insecticidal activity against common agricultural pests with minimal toxicity to beneficial insects.
Material SciencePolymer Science Journal (2025)Enhanced mechanical strength and thermal stability in polycarbonate composites when incorporated at 5% by weight.

Comparison with Similar Compounds

Fluorine-Substituted Analog

  • Synthesis: Similar methods involving cyclocondensation of chalcone derivatives and heterocyclic amines are employed . Applications: Fluorinated analogs are often explored for improved pharmacokinetic profiles .

Iodine-Substituted Analog

  • Methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
    • Key Differences : The 4-iodophenyl substituent increases molecular weight and polarizability, which may influence binding affinity in biological systems.
    • Synthetic Route : Requires iodinated benzaldehyde intermediates, as seen in chalcone-based syntheses .

Modifications in the Ester Group

Allyl Ester Derivative

  • The 4-methoxyphenyl group enhances electron density, altering solubility . Reactivity: The allyl group may participate in Michael additions or polymerization under specific conditions .

Heterocyclic Core Modifications

Pyrimido[2,1-b][1,3]oxazine Analogs

  • 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile Key Differences: Replacement of thiazine with oxazine alters hydrogen-bonding capacity and lipophilicity. The methylthio group at position 8 acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or phenols) . Applications: Demonstrated utility in synthesizing polycyclic heterocycles via cyclization .

Thiazolo[3,2-a]pyrimidine Derivatives

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Key Differences: A non-fused thiazolo-pyrimidine system with a benzylidene substituent. The trimethoxybenzylidene group enhances π-π stacking interactions in crystal packing . Crystallography: Single-crystal X-ray studies confirm planar geometry and intermolecular hydrogen bonds involving carbonyl groups .

Comparative Data Table

Compound Name Core Structure Substituents (Positions) Key Functional Groups Notable Properties/Applications Reference ID
This compound Pyrimido-thiazine Phenyl (6), Methyl (8), Ethyl ester (7) 4-oxo, carboxylate Baseline for SAR studies
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Pyrimido-thiazine 4-Fluorophenyl (6) Enhanced metabolic stability Improved pharmacokinetics
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Pyrimido-thiazine 4-Methoxyphenyl (6), Allyl ester (7) Methoxy, allyl Functionalization potential
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile Pyrimido-oxazine 4-Chlorophenyl (2), Methylthio (8) Methylthio, cyano Nucleophilic substitution reactions
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine Trimethoxybenzylidene (2) Benzylidene, trimethoxy Crystallographic stability studies

Research Findings and Trends

  • Reactivity : The ethyl carboxylate group in the parent compound is susceptible to hydrolysis, whereas allyl or methyl esters offer alternative stability profiles .
  • Crystallography : Substituents like trimethoxybenzylidene induce planar conformations, facilitating predictable crystal packing .
  • Biological Potential: Fluorine and iodine substituents are prioritized in drug design for their bioavailability and target affinity .

Q & A

Basic: What are the common synthetic routes for ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate?

The compound is typically synthesized via multi-step organic reactions, including cyclization of precursors under basic or acidic conditions. A common approach involves:

  • Step 1 : Condensation of substituted aldehydes (e.g., phenyl derivatives) with β-keto esters to form chalcone intermediates.
  • Step 2 : Cyclization with thiourea or its analogs to construct the pyrimido-thiazine core.
  • Step 3 : Functionalization of the ester group and optimization via reflux in polar solvents (e.g., ethanol, DMF) .
    Critical parameters include solvent choice (DMF enhances solubility but may require rigorous purification), temperature (60–100°C), and reaction time (12–24 hours).

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility but may necessitate post-reaction extraction with ethyl acetate/water to remove residues .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate cyclization.
  • In-line Monitoring : Employ HPLC or TLC at 30-minute intervals to track reaction progression and identify byproducts early .
    Contradictions in literature regarding ideal solvents (ethanol vs. DMF) suggest pilot-scale testing under inert atmospheres to minimize oxidative side reactions .

Basic: What analytical techniques are recommended for characterizing this compound?

  • Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., phenyl ring protons at δ 7.2–7.8 ppm) .
    • FT-IR : Carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazine ring vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₁N₂O₃S) .

Advanced: How can researchers resolve contradictions between spectral data and expected structures?

  • Case Example : Discrepancies in NMR integration ratios may arise from tautomerism in the dihydropyrimidine ring. Solutions include:
    • Variable Temperature NMR : To identify dynamic equilibria (e.g., enol-keto tautomerism) .
    • X-ray Crystallography : Definitive structural assignment using SHELX programs for refinement .
    • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict spectral patterns and compare with experimental data .

Basic: What biological targets or pathways are associated with this compound?

Preliminary studies suggest:

  • Kinase/Protease Inhibition : Binding to ATP pockets of kinases (e.g., MAPK) or active sites of proteases (e.g., caspase-3) via hydrophobic interactions with the phenyl and ester groups .
  • Anticancer Activity : Induction of apoptosis in HeLa and MCF-7 cell lines (IC₅₀ = 5–20 µM) via mitochondrial pathway disruption .

Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Key SAR insights:

  • Substituent Effects :
    • Phenyl Group : Electron-withdrawing groups (e.g., -Br, -NO₂) at the para position increase enzyme affinity .
    • Ester Flexibility : Replacing ethyl with isopropyl improves metabolic stability but reduces solubility .
  • Methodology :
    • Molecular Docking : AutoDock Vina to predict binding modes with targets (e.g., COX-2).
    • In Vitro Assays : Enzymatic inhibition assays (e.g., fluorescence-based protease screens) to validate computational predictions .

Basic: What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Highly soluble in DMSO (>50 mg/mL), moderately soluble in chloroform or DMF, and poorly soluble in water (<0.1 mg/mL) .
  • Stability :
    • Thermal : Stable at 25°C for 6 months; decomposition observed >150°C .
    • Photochemical : Light-sensitive; store in amber vials under argon .

Advanced: How can stability under varying pH conditions impact formulation studies?

  • Acidic Conditions (pH <3) : Ester hydrolysis occurs, generating carboxylic acid derivatives. Monitor via HPLC .
  • Neutral/Basic Conditions (pH 7–9) : Stable for 48 hours, but prolonged exposure leads to thiazine ring oxidation. Use antioxidants (e.g., BHT) in buffer systems .

Basic: What crystallographic techniques are used to confirm molecular structure?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grown via vapor diffusion (hexane/ethyl acetate).
  • Key Parameters :
    • Space Group : P2₁/c (common for similar derivatives) .
    • Data Refinement : SHELXL for resolving disorder in flexible ester chains .

Advanced: What experimental approaches elucidate the compound’s mechanism of action in enzymatic inhibition?

  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) with purified enzymes .
  • Cellular Assays : siRNA knockdown of target enzymes to confirm pathway specificity .

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